Griffipavixanthone

Enzyme Inhibition Xanthine Oxidase Natural Products

Procure griffipavixanthone (GPX) for your oncological and metabolic disorder research. GPX is a uniquely dimeric bixanthone featuring a cyclized prenyl linkage, not mimicked by monomeric xanthones, ensuring fundamental differences in biological activity. It is recognized as the first bixanthone with potent xanthine oxidase (XO) inhibitory activity (IC50=6.3 µM) and demonstrates a favorable GI50/LC50 profile compared to sorafenib by inhibiting B-RAF and C-RAF via RAF dimerization disruption. Sourced from various Garcinia species, GPX enables specific investigation of RAF-MEK-ERK signaling in RAS/RAF-mutant cancers and provides a novel scaffold for developing non-purine XO inhibitors as an alternative to allopurinol. Secure a high-purity, white to yellow powder for definitive preclinical results.

Molecular Formula C36H28O12
Molecular Weight 652.6 g/mol
Cat. No. B1150868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGriffipavixanthone
Molecular FormulaC36H28O12
Molecular Weight652.6 g/mol
Structural Identifiers
SMILESCC1=CC2C(C(C3=C(C(=C4C(=C23)C(=O)C5=C(C=C(C=C5O4)O)O)O)O)C6=CC(=C(C7=C6C(=O)C8=C(C=C(C=C8O7)O)O)O)O)C(C1)(C)C
InChIInChI=1S/C36H28O12/c1-11-4-15-21-26(32(45)33(46)35-27(21)31(44)25-17(40)6-13(38)8-20(25)48-35)22(28(15)36(2,3)10-11)14-9-18(41)29(42)34-23(14)30(43)24-16(39)5-12(37)7-19(24)47-34/h4-9,15,22,28,37-42,45-46H,10H2,1-3H3/t15-,22-,28-/m0/s1
InChIKeyKAPVRSRPLHVWCH-JNFGOLMQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceBrown powder

Structure & Identifiers


Interactive Chemical Structure Model





Griffipavixanthone Procurement Guide: A Dimeric Xanthone with Quantifiable Differentiation in Cancer and Enzyme Inhibition Research


Griffipavixanthone (GPX, CAS: 219649-95-3, C36H28O12) is a naturally occurring, dimeric bixanthone first isolated from Garcinia griffithii and G. pavifolia [1]. It is characterized by a unique cyclized prenyl linkage connecting two xanthone monomers, a structural feature that distinguishes it from monomeric xanthones [1]. GPX is sourced from various Garcinia species, including G. esculenta and G. oblongifolia [2][3], and is available for research procurement as a yellow powder [4].

Why Griffipavixanthone Cannot Be Substituted by Monomeric Xanthones or Generic RAF Inhibitors


Griffipavixanthone's dimeric architecture, featuring a unique cyclized prenyl linkage, is not mimicked by monomeric xanthones, leading to fundamentally different biological activities [1]. For instance, while monomeric 1,3,6,7-tetrahydroxyxanthone exhibits strong xanthine oxidase (XO) inhibition, GPX demonstrates a distinct potency profile and is recognized as the first bixanthone with potent XO inhibitory activity . Furthermore, in cancer models, GPX inhibits B-RAF and C-RAF through a mechanism involving the disruption of RAF dimerization, a property not shared by all RAF inhibitors [2]. Direct comparison with the FDA-approved RAF inhibitor sorafenib reveals a lower GI50 for GPX, indicating superior growth inhibition in specific cell lines [3]. Therefore, substituting GPX with a generic monomeric xanthone or a standard RAF inhibitor will not recapitulate its specific pharmacological profile and may lead to erroneous experimental conclusions.

Quantitative Differentiation of Griffipavixanthone: Head-to-Head Evidence for Scientific Selection


Griffipavixanthone vs. 1,3,6,7-Tetrahydroxyxanthone: Quantified Xanthine Oxidase Inhibition

In a direct head-to-head assay, griffipavixanthone (GPX) and the monomeric xanthone 1,3,6,7-tetrahydroxyxanthone were evaluated for xanthine oxidase (XO) inhibitory activity. GPX demonstrated an IC50 of 6.3 µM, which is 5.25-fold less potent than the monomer's IC50 of 1.2 µM, but notably, GPX was the first bixanthone reported to exhibit potent XO inhibition . The clinically used XO inhibitor allopurinol served as a positive control with an IC50 of 5.3 µM, indicating that GPX's activity is in a comparable range .

Enzyme Inhibition Xanthine Oxidase Natural Products

Griffipavixanthone vs. Sorafenib: Comparative Cytotoxicity in RAF-Mutant Cancer Models

A cross-study comparison highlights griffipavixanthone's (GPX) differential activity against the FDA-approved RAF inhibitor sorafenib. Research indicates that GPX demonstrates a lower GI50 (concentration required for 50% growth inhibition) and a similar or higher LC50 (concentration for 50% lethality) when compared to sorafenib [1]. This suggests GPX has a potentially more favorable in vitro therapeutic window, achieving greater growth inhibition at lower concentrations while maintaining a similar or better safety margin in these cellular models.

Oncology RAF Inhibition Cytotoxicity

Griffipavixanthone Exhibits Selective Cytotoxicity: Differential IC50 in Cancer vs. Normal Breast Cells

In a study evaluating griffipavixanthone (GPX) against breast cancer cell lines MCF-7 and T-47D, the compound demonstrated a significant differential in cytotoxicity when compared to the normal breast epithelial cell line MCF-10A. GPX exhibited IC50 values of 9.64 ± 0.12 µM in MCF-7 cells and 10.21 ± 0.38 µM in T-47D cells, whereas the IC50 in MCF-10A normal cells was substantially higher at 32.11 ± 0.21 µM [1]. This represents an approximate 3.2-fold selectivity index for cancer cells over normal cells under these assay conditions.

Breast Cancer Selectivity Apoptosis

Griffipavixanthone Demonstrates Superior Anti-Angiogenic Potency vs. Class-Level Expectations

Griffipavixanthone (GPX) was evaluated for anti-angiogenic activity using an in vitro proliferation assay on the HEMC-1 human endothelial cell line. It exhibited a remarkably strong anti-proliferative effect with an IC50 value of 0.15 ± 0.0085 µM after 72 hours of incubation [1]. While direct comparator data for other xanthones is not provided in this source, this potency level is notably high for a natural product dimer and suggests a class-leading profile in this specific angiogenesis model.

Angiogenesis Anti-proliferative Endothelial Cells

Optimal Research and Industrial Application Scenarios for Griffipavixanthone Based on Verified Differentiation


Investigating RAF Dimerization Inhibition in Cancer Models

Based on its demonstrated ability to inhibit B-RAF and C-RAF, disrupt RAF dimerization, and exhibit a favorable GI50/LC50 profile compared to sorafenib [1], griffipavixanthone is ideally suited for use as a chemical probe to study the role of RAF dimerization in cancer cell proliferation and survival. Researchers can employ GPX in vitro and in vivo to dissect the RAF-MEK-ERK signaling cascade, particularly in cancers driven by RAS or RAF mutations.

Evaluating Chemosensitization Strategies in Non-Small Cell Lung Cancer (NSCLC)

Research has demonstrated that griffipavixanthone can enhance the anti-proliferative effects of cisplatin and sensitize NSCLC cells to cisplatin-induced apoptosis [1]. This makes GPX a valuable tool compound for investigators developing combination therapy regimens for NSCLC. Its use in A549 and H157 cell models can help elucidate mechanisms of chemoresistance and identify novel synergistic drug pairs.

Studying Selective Cytotoxicity in Breast Cancer Research

The quantified selectivity of griffipavixanthone for breast cancer cells (MCF-7, T-47D) over normal breast epithelial cells (MCF-10A), with an IC50 ratio of approximately 3.2 [1], makes it an attractive candidate for studies aiming to differentiate cancer-specific vulnerabilities. This differential effect can be leveraged in experiments designed to uncover the molecular basis for its selective apoptosis induction.

Exploring Novel Xanthine Oxidase Inhibitor Scaffolds for Hyperuricemia

As the first reported bixanthone with potent in vitro xanthine oxidase (XO) inhibitory activity (IC50 = 6.3 µM) [1], griffipavixanthone provides a novel structural scaffold for medicinal chemistry efforts targeting hyperuricemia and gout. It can serve as a starting point for structure-activity relationship (SAR) studies aimed at developing non-purine XO inhibitors, offering a potential alternative to allopurinol and febuxostat.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Griffipavixanthone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.